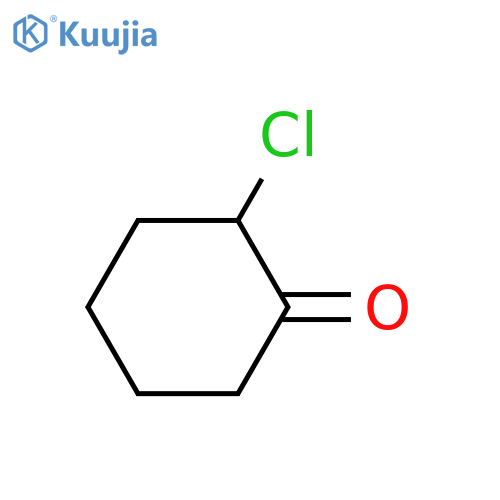

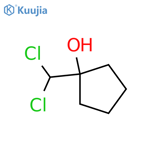

Synthesis of 2-halogenated cyclic ketones

,

Izvestiya Vysshikh Uchebnykh Zavedenii,

2008,

(5),

58-60